molecular formula C13H9FN2O4 B6415009 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% CAS No. 1258625-05-6

6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95%

Cat. No. B6415009
CAS RN: 1258625-05-6
M. Wt: 276.22 g/mol
InChI Key: UJGMWNLWERVQBX-UHFFFAOYSA-N
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Description

6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid (6-APA) is a naturally occurring amino acid that has a wide variety of applications in scientific research, medical diagnostics, and biotechnology. 6-APA is a highly polar, non-toxic molecule that is soluble in water and has a molecular weight of 209.2 g/mol. It is a key intermediate in the synthesis of many drugs and pharmaceuticals, and is also used in the manufacture of dyes and pigments. 6-APA is an important building block for many compounds that are used in the laboratory and in industry.

Scientific Research Applications

6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of drugs and pharmaceuticals, as well as in the manufacture of dyes and pigments. It is also used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions. 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% has also been used in the study of the structure and function of proteins, in the development of diagnostic assays, and in the study of the mechanisms of action of drugs.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% is not fully understood. It is known to act as a chelator, binding to metal ions such as iron, copper, and zinc. It is also known to act as an inhibitor of enzymes, such as proteases and phosphatases. It is believed that 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% may also interact with other molecules, such as DNA and RNA, to modulate their activity.
Biochemical and Physiological Effects
6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, and to possess anti-viral activity. 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% has also been shown to possess cardioprotective effects, and to be effective in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% is a highly polar, non-toxic molecule that is soluble in water and has a wide range of applications in scientific research. It is a key intermediate in the synthesis of many drugs and pharmaceuticals, and is also used in the manufacture of dyes and pigments. Its advantages include its low cost, its low toxicity, and its wide range of applications. However, 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% can be difficult to work with in the laboratory due to its instability and its tendency to form complexes with other molecules.

Future Directions

The potential applications of 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% are still being explored. Future research could focus on the development of new synthesis methods for 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95%, as well as its use in the synthesis of novel compounds and drugs. Additionally, further research could be conducted to investigate the mechanism of action of 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% and its biochemical and physiological effects. Finally, research could be conducted to explore the potential applications of 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% in the diagnosis and treatment of various diseases.

Synthesis Methods

6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% can be synthesized from a variety of starting materials. The most common route to the synthesis of 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% involves the reaction of 4-carboxy-3-fluorophenylacetic acid with ammonia in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent such as ethanol or methanol. The reaction is typically carried out at room temperature, although higher temperatures may be used to increase the rate of reaction. The reaction yields a white crystalline solid that is highly soluble in water.

properties

IUPAC Name

6-amino-3-(4-carboxy-3-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O4/c14-9-5-6(1-2-8(9)12(17)18)7-3-4-10(15)16-11(7)13(19)20/h1-5H,(H2,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGMWNLWERVQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(N=C(C=C2)N)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid

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